1-Methyl-1-silinanyl propionate
Description
Properties
CAS No. |
66577-20-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,6-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-14-12(4)11(3)10(2)8-13(14)7-9/h5-8H,1-4H3 |
InChI Key |
UPZLPCWLGUVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
1-Methyl-1-silinanyl propionate can be synthesized through several methods:
Esterification: This is a common method where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. For 1-Methyl-1-silinanyl propionate, the reaction involves 1-methyl-1-silinanyl alcohol and propionic acid.
Reaction with Acid Chlorides: Another method involves reacting 1-methyl-1-silinanyl alcohol with propionyl chloride in the presence of a base like pyridine to neutralize the resulting hydrochloric acid.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-1-silinanyl propionate undergoes various chemical reactions:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-1-silinanyl propionate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Calcium Propionate
- Chemical Formula : C₆H₁₀CaO₄ .
- Molecular Weight : 186.22 g/mol .
- CAS No.: 4075-81-4 .
- Functional Uses: Preservative in food, inhibiting mold and bacteria . Solubility: Freely soluble in water; soluble in ethanol .
- Purity : ≥98% (dry basis) .
Its primary role is antimicrobial, whereas silinanyl derivatives might serve as intermediates in organosilicon chemistry.
Methyl Propionate
- Chemical Formula : C₄H₈O₂ .
- Molecular Weight : 88.11 g/mol .
- Functional Uses :
- Reactivity : Esters undergo hydrolysis and transesterification .
Key Differences : Methyl propionate lacks silicon and aromaticity. Its applications are dominated by solvency and sensory properties, unlike hypothetical silinanyl derivatives, which may have thermal stability or silicon-specific reactivity.
Geranyl Propionate
- Chemical Formula : C₁₃H₂₂O₂ .
- Molecular Weight : 210.31 g/mol .
- CAS No.: 105-90-8 .
- Functional Uses: Fragrance compound (floral notes) in perfumes and cosmetics . Insoluble in water; soluble in organic solvents .
- Physical Properties : Boiling point >110°C; refractive index 1.455–1.465 .
Key Differences : Geranyl propionate is a terpene ester with a long hydrocarbon chain, contrasting with the hypothesized silinanyl group in 1-Methyl-1-silinanyl propionate. Its applications are sensory rather than industrial.
1-Ethyl-3-methylimidazolium Propionate
- Chemical Formula : C₉H₁₆N₂O₂ .
- Molecular Weight : 184.2 g/mol .
- CAS No.: 865627-64-1 .
- Functional Uses :
Key Differences: This ionic liquid contains an imidazolium cation, whereas 1-Methyl-1-silinanyl propionate likely features a silicon-based structure. Applications diverge into electrochemistry vs.
Benzyl Propionate
- Chemical Formula : C₁₀H₁₂O₂ .
- Molecular Weight : 164.20 g/mol (inferred).
- Functional Uses: Flavoring agent (fruity, floral notes) in food and perfumes . Intermediate in synthesizing benzyl isoeugenol for fragrances .
Key Differences : Benzyl propionate’s benzene ring provides aromatic stability, unlike the silinanyl group. Its applications are confined to sensory and synthetic chemistry.
Data Table: Comparative Properties of Propionate Derivatives
Research Findings and Gaps
Q & A
Q. How should researchers document silinanyl-propionate studies to meet journal and regulatory requirements?
- Compliance Checklist :
- Ethical Approval : Declare IRB/IACUC approvals if involving biological samples.
- Data Transparency : Upload raw spectral data and synthetic protocols to repositories (e.g., Zenodo).
- Citation Practices : Prioritize primary literature over reviews; avoid excessive self-citation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
